![molecular formula C25H23N5O5 B2531420 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886897-62-7](/img/no-structure.png)

8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

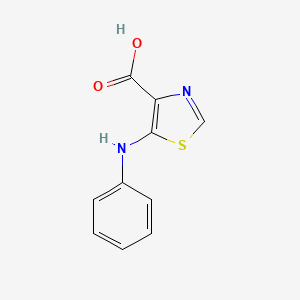

The compound "8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the category of purine derivatives. These compounds are of significant interest due to their potential biological activities, which often include interactions with various receptors in the body, such as adenosine receptors. The purine core of the molecule is a fundamental structure in nucleic acids and is also present in many biologically active compounds, making the synthesis and study of such derivatives an important area of research in medicinal chemistry .

Synthesis Analysis

The synthesis of related purine derivatives has been reported using various methods. For instance, the cyclization of carboxamide intermediates with 1,1,1,3,3,3,-hexamethyldisilazane has been shown to yield 1,3,8-trisubstituted purine-2,6-diones with higher yields and easier purification processes compared to other methods . Additionally, polyphosphoric acid has been identified as an efficient agent for cyclization in the synthesis of thiazolo[2,3-f]purine-2,4-diones . Another study describes a novel route to imidazoles, which are valuable intermediates for the synthesis of purines, indicating that these methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives like the one described is characterized by a purine core, which is a bicyclic aromatic heterocycle composed of pyrimidine and imidazole rings. The specific substitutions at the 1-, 3-, and 8-positions on the purine core can significantly influence the compound's biological activity and receptor binding affinity. For example, structure-activity relationship (SAR) studies have shown that different substitutions can improve both the potency and hydrophilicity of the molecules .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "this compound" are not directly reported, related purine derivatives typically exhibit properties that are influenced by their molecular structure. The hydrophilicity and lipophilicity balance, solubility, melting point, and stability are all important properties that can be deduced from the functional groups present in the molecule. For instance, the methoxy and phenyl groups may increase lipophilicity, while the purine core itself may contribute to the compound's stability and solubility in various solvents .

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine, which is then reacted with 2-oxopropylamine to form the imidazopyridine ring. The resulting compound is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl isocyanide", "2-oxopropylamine", "phenyl isocyanate" ], "Reaction": [ "Condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine", "Reaction of the imine with 2-oxopropylamine to form the imidazopyridine ring", "Reaction of the resulting compound with phenyl isocyanate to form the final product" ] } | |

CAS番号 |

886897-62-7 |

分子式 |

C25H23N5O5 |

分子量 |

473.489 |

IUPAC名 |

6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-11-10-17(34-3)12-20(18)35-4/h5-12,14H,13H2,1-4H3 |

InChIキー |

GPLVFUPUVQHYHG-UHFFFAOYSA-N |

SMILES |

CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2531338.png)

![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)

![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2531345.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![3-{[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2531349.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)

![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)

![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)